2-(4-Oxo-2-thiOxothiazolidin-3-yl)-benzoic acid ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

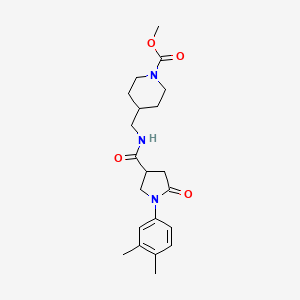

2-(4-Oxo-2-thiOxothiazolidin-3-yl)-benzoic acid ethyl ester (OTBE) is an organic compound belonging to the family of thiazolidines, which are cyclic compounds containing a five-membered ring of two nitrogen atoms and three carbon atoms. OTBE is a white, crystalline solid that is soluble in common organic solvents. It has been studied for its potential applications in the fields of synthetic organic chemistry, materials science, and biochemistry.

Aplicaciones Científicas De Investigación

Anticancer and Antimicrobial Properties

A range of compounds, including derivatives of 2-(4-Oxo-2-thiOxothiazolidin-3-yl)-benzoic acid ethyl ester, have been synthesized and evaluated for their potential in treating cancer and microbial infections. For instance, some derivatives exhibited significant inhibitory effects on human tumor cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers, showcasing their potential as anticancer agents (Havrylyuk et al., 2010). Additionally, these compounds have demonstrated antimicrobial activity against a variety of pathogens, including gram-negative and gram-positive bacteria, indicating a potential role in combating bacterial infections (Krátký et al., 2017).

Antioxidant Effects

Research has also shown that certain derivatives of this compound possess antioxidant properties. For example, thiazolidine-4-one derivatives synthesized from this compound were found to have notable antioxidant activities, comparable to those of ascorbic acid in certain assays, suggesting their potential use in oxidative stress-related conditions (Apotrosoaei et al., 2014).

Aldose Reductase Inhibition

Compounds derived from this compound have been identified as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. These inhibitors have shown efficacy in submicromolar concentrations, offering a potential therapeutic approach for managing complications related to diabetes (Kučerová-Chlupáčová et al., 2020).

Trypanocidal Activity

Research on the trypanocidal activity of derivatives of this compound has revealed significant effectiveness against Trypanosoma brucei brucei and Trypanosoma brucei gambiense, the causative agents of sleeping sickness. This highlights the potential application of these compounds in the treatment of parasitic infections (Holota et al., 2019).

Synthesis and Structural Analysis

Various studies have focused on the synthesis and structural elucidation of this compound derivatives, providing a deeper understanding of their chemical properties and potential applications in various fields of medicinal chemistry (Tverdokhlebov et al., 2005).

Propiedades

IUPAC Name |

ethyl 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S2/c1-2-16-11(15)8-5-3-4-6-9(8)13-10(14)7-18-12(13)17/h3-6H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEULIIWVMWLQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1N2C(=O)CSC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 5-(4-bromophenyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3008841.png)

![2,4-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide](/img/structure/B3008843.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamide](/img/structure/B3008845.png)

![N-{2-[1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3008851.png)

![1-[(3-chlorophenyl)methyl]-7-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B3008856.png)

![3-(1-(2-methylthiazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3008857.png)

![5-(2,6-Dimethylmorpholin-4-yl)quinazolino[2,3-a]phthalazin-8-one](/img/structure/B3008861.png)